N1-(2-methyl-4-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-methyl-4-nitrophenyl)-N-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-10-8-12(19(22)23)2-3-13(10)18-15(21)14(20)17-9-11-4-6-16-7-5-11/h2-8H,9H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHJJLJSHHECQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methyl-4-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide typically involves the reaction of 2-methyl-4-nitroaniline with pyridine-4-carboxaldehyde in the presence of an appropriate catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired oxalamide compound. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and efficient production. The use of advanced purification techniques, such as recrystallization and chromatography, can further enhance the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methyl-4-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
N1-(2-methyl-4-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-methyl-4-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- N1 Substituents: The target’s nitro group contrasts with electron-donating groups (e.g., methoxy in flavoring agents) or halogens (e.g., Cl, F in inhibitors).
- N2 Substituents : Pyridin-4-ylmethyl is less common than pyridin-2-yl or alkyl chains in the literature. The pyridine ring’s position affects hydrogen bonding and π-π interactions .
- Synthesis : Yields for oxalamides vary widely (35–64%), influenced by steric hindrance and substituent reactivity. The nitro group in the target compound may complicate synthesis due to competing side reactions .
Key Observations :
- Antiviral Activity : highlights oxalamides with 4-chlorophenyl and heterocyclic N2 groups as HIV entry inhibitors. The target’s nitro group may enhance binding to charged enzymatic pockets but requires validation .
- Safety: Flavoring oxalamides like S336 exhibit high NOELs (100 mg/kg/day) due to rapid metabolism without toxic byproducts.
- Metabolism : Oxalamides with alkoxy/halogen substituents resist hydrolysis, while nitro-substituted analogs may undergo nitro reduction to form reactive amines, increasing toxicity risks .
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations :
- Thermal Stability : Nitro-containing compounds often exhibit lower thermal stability, which may affect formulation and storage .
Biological Activity
N1-(2-methyl-4-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a nitrophenyl group and a pyridinylmethyl moiety linked through an oxalamide bond. Its structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H16N4O3 |
| Molecular Weight | 284.31 g/mol |
| CAS Number | 941939-89-5 |
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Nitration : Starting with 2-methylphenylamine, nitration produces 2-methyl-4-nitroaniline.
- Formation of Oxalamide : The nitroaniline is then reacted with oxalyl chloride to form the oxalamide derivative.
- Final Coupling : This intermediate is coupled with pyridin-4-ylmethanol under controlled conditions to yield the final product.
Anticancer Properties
Research has indicated that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives can induce G2/M phase arrest and apoptosis in breast cancer cells (MCF-7), highlighting their potential as anticancer agents .
Case Study:
In a study assessing the biological activity of similar compounds, derivatives demonstrated IC50 values in the nanomolar range against MCF-7 cells, indicating potent antiproliferative activity . The mechanism involved targeting tubulin polymerization, which is crucial for cell division.
Anti-inflammatory Activity
The compound's nitro group may contribute to its anti-inflammatory properties by modulating signaling pathways associated with inflammation. Initial screenings have suggested that it could inhibit pro-inflammatory cytokines, although detailed mechanisms are still under investigation.
The biological activity of this compound appears to involve:
- Interaction with Enzymes : The compound may interact with specific enzymes involved in cell signaling pathways.
- Cell Cycle Modulation : Evidence suggests that it can disrupt normal cell cycle progression, leading to apoptosis in cancer cells.
- Targeting Tubulin : Similar compounds have been shown to bind to tubulin, inhibiting its polymerization and thereby affecting mitosis.
Research Findings
Recent studies have focused on the synthesis and evaluation of various oxalamide derivatives, including this compound. These studies provide insights into the structure-activity relationships (SAR) that govern their biological efficacy.
Q & A
Basic: What are the optimal synthetic routes for N1-(2-methyl-4-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide?
Methodological Answer:
The synthesis typically involves coupling 2-methyl-4-nitroaniline with pyridin-4-ylmethylamine via an oxalamide bridge. A two-step approach is recommended:
Oxalyl chloride activation : React oxalyl chloride with 2-methyl-4-nitroaniline in anhydrous dichloromethane (DCM) under inert conditions to form the intermediate acyl chloride.
Amide coupling : Add pyridin-4-ylmethylamine in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-dicyclohexylcarbodiimide) to facilitate the formation of the oxalamide bond .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Yield optimization (~70-80%) requires strict temperature control (0–5°C during activation, room temperature for coupling) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons from the 2-methyl-4-nitrophenyl group (δ 7.5–8.2 ppm, doublets for nitro-substituted aryl) and pyridinyl protons (δ 8.4–8.6 ppm, multiplet). The methyl group on the phenyl ring appears as a singlet at δ 2.5 ppm .
- ¹³C NMR : Confirm the oxalamide carbonyl carbons (δ 165–170 ppm) and pyridinyl carbons (δ 120–150 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS should show [M+H]⁺ peaks matching the molecular formula C₁₅H₁₄N₄O₄ (calc. 326.10 g/mol).
- HPLC : Use a C18 column with a water/acetonitrile mobile phase to assess purity (>98%) .
Advanced: How do structural modifications influence the compound’s bioactivity?
Methodological Answer:
- Nitro Group (Electron-Withdrawing Effect) : Enhances binding to electron-deficient biological targets (e.g., kinases) by increasing electrophilicity. Compare with analogs lacking the nitro group to assess activity loss .
- Pyridinyl Substituent : The pyridin-4-ylmethyl group improves solubility and enables π-π stacking interactions in hydrophobic binding pockets. Replace with pyridin-2-yl or pyridin-3-yl analogs to study positional effects on target affinity .
- Methyl Group (Steric Effects) : The 2-methyl group on the phenyl ring may reduce rotational freedom, stabilizing bioactive conformations. Molecular dynamics simulations can validate this hypothesis .
Advanced: How can contradictory results in biological assays (e.g., IC₅₀ variability) be resolved?
Methodological Answer:
- Assay Conditions : Ensure consistency in buffer pH, temperature, and reducing agents (e.g., DTT). For example, nitro groups may react with thiols, artificially altering IC₅₀ values .
- Orthogonal Assays : Validate inhibition using SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., Western blot for target protein modulation) .
- Purity Verification : Contaminants from synthesis (e.g., unreacted aniline) can skew results. Re-characterize batches via LC-MS and repeat assays .
Advanced: What computational strategies predict the compound’s pharmacokinetic properties?
Methodological Answer:
- LogP Calculation : Use software like MarvinSuite to estimate lipophilicity (predicted LogP ~2.1), indicating moderate blood-brain barrier permeability .
- Metabolic Stability : Perform in silico cytochrome P450 metabolism simulations (e.g., CYP3A4, CYP2D6) to identify vulnerable sites (e.g., nitro reduction). Validate with microsomal stability assays .
- Docking Studies : Model interactions with target proteins (e.g., PARP-1) using AutoDock Vina. Focus on hydrogen bonding between the oxalamide carbonyl and catalytic residues .
Basic: How is crystallographic data obtained for structural confirmation?
Methodological Answer:
- Crystallization : Dissolve the compound in a 1:1 mixture of DCM and methanol, then slowly evaporate the solvent at 4°C. Suitable crystals form within 72 hours .
- X-ray Diffraction : Collect data at 100K using a Mo-Kα source. Refine structures with SHELXL, focusing on the oxalamide torsion angles and nitro group planarity .
Advanced: What strategies optimize solubility for in vivo studies?
Methodological Answer:
- Salt Formation : React with hydrochloric acid to form a water-soluble hydrochloride salt. Confirm via ¹H NMR (shift in pyridinyl protons) .
- Prodrug Design : Introduce a hydrolyzable ester at the oxalamide nitrogen. Assess release kinetics in simulated physiological buffers (pH 7.4, 37°C) .
Advanced: How to analyze electronic effects of substituents on reactivity?
Methodological Answer:
- Hammett Plots : Correlate σ values of substituents (e.g., nitro: σₚ = +1.27) with reaction rates in nucleophilic acyl substitution. Use DFT calculations (B3LYP/6-31G*) to map electron density distributions .
- UV-Vis Spectroscopy : Monitor absorbance shifts (λmax ~320 nm for nitroaryl) under varying pH to study electronic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
